molecular formula C17H17NO6 B8337775 Methyl 3-benzyloxy-5-methoxy-4-nitrophenylacetate

Methyl 3-benzyloxy-5-methoxy-4-nitrophenylacetate

Cat. No.: B8337775
M. Wt: 331.32 g/mol
InChI Key: QMYKNHKITJIHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-benzyloxy-5-methoxy-4-nitrophenylacetate is a useful research compound. Its molecular formula is C17H17NO6 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 2-(3-methoxy-4-nitro-5-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C17H17NO6/c1-22-14-8-13(10-16(19)23-2)9-15(17(14)18(20)21)24-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3

InChI Key

QMYKNHKITJIHMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)OC)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (918 mg, 23.0 mmol) was added to benzyl alcohol (30 ml) in portions. After vigorous evolution of a hydrogen gas stopped, a solution of 3-fluoro-5-methoxy-4-nitrophenylacetic acid (2.63 g, 11.5 mmol) in benzyl alcohol (20 ml) was added to the reaction mixture. After stirring at 50° C. for 15 hours, the reaction mixture was cooled. To the mixture was added 1N NaOH (100 ml), followed by extraction with ether (200 ml). After addition of 1N HCl to the water layer, the mixture was extracted with ether (2×200 ml). The extract was dried over anhydrous magnesium sulfate and then, distilled under reduced pressure to remove the solvent, whereby a pale yellow oil was obtained. Methanol (50 ml) and concentrated sulfuric acid (0.5 ml) were added to the resulting oil and the mixture was heated and refluxed for 4 hours under stirring. The reaction mixture was then cooled to room temperature. After addition of a saturated aqueous solution of sodium bicarbonate for neutralization, the mixture was extracted with chloroform (2×250 ml). The extract was dried over anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform eluate solutions, the title compound (2.77 g, 61%) was obtained as a yellow oil.
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-fluoro-5-methoxy-4-nitrophenylacetic acid
Quantity
2.63 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
61%

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